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Compound of Interest

3-(Benzyloxy)-4-bromobenzoic
Compound Name:

acid
CAS No.: 17054-27-2
Cat. No.: B097236

Get Quote

\ J

Strategic Synthesis, Reactivity Profile, and Medicinal Chemistry Applications

Executive Summary

3-(Benzyloxy)-4-bromobenzoic acid (CAS: 17054-27-2) is a high-value trisubstituted
benzene intermediate utilized primarily in the discovery of kinase inhibitors and anti-
inflammatory agents. Its structural uniqueness lies in its orthogonal functionality: it possesses a
carboxylic acid (for amide/ester formation), an aryl bromide (for palladium-catalyzed cross-
coupling), and a benzyloxy group (a masked phenol).

This guide provides a rigorous technical analysis of its synthesis, purification, and deployment
in complex molecule assembly. It is designed for medicinal chemists requiring a reliable
protocol to generate this scaffold at scale while maintaining high isomeric purity.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]
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Property

Specification

IUPAC Name

3-(Benzyloxy)-4-bromobenzoic acid

Alternative Names

4-Bromo-3-(phenylmethoxy)benzoic acid; 3-

Benzyloxyl-4-bromobenzoic acid

CAS Number 17054-27-2

Molecular Formula

Molecular Weight 307.14 g/mol

Appearance White to off-white crystalline powder

Melting Point 198-202 °C (Typical)

Solubility Soluble.in DMSO, DMF, MeOH; Sparingly
soluble in water

pKa (Calc) ~3.8 (Carboxylic acid)

Strategic Synthesis: The Convergent Route

Retrosynthetic Logic

The most robust synthetic pathway avoids the direct bromination of 3-benzyloxybenzoic acid,

which often leads to regioselectivity issues (yielding mixtures of 2-, 4-, and 6-bromo isomers).

Instead, the "Pre-Brominated Scaffold" approach is superior.

We utilize 4-bromo-3-hydroxybenzoic acid as the starting material. The bromine atom acts as a

regiochemical anchor, and the phenol is selectively alkylated via a Williamson ether synthesis.

This route guarantees the 1,3,4-substitution pattern.

Reaction Pathway Visualization

4-Bromo-3-hydroxybenzoic acid

(Starting Material) Deprotonation (DMF, 60°C)

Benzyl Bromide
(BnBr) + K2CO3

SN2 Substitution

r 3-(Benzyloxy)-4-bromobenzoic acid
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Transition State
(Phenoxide Attack)
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Figure 1: Convergent synthesis via selective O-alkylation of the pre-brominated core.

Experimental Protocol: Validated Synthesis

Standard Operating Procedure (SOP) for 10g Scale

Materials

e Substrate: 4-Bromo-3-hydroxybenzoic acid (10.0 g, 46.1 mmol)

Electrophile: Benzyl bromide (8.67 g, 50.7 mmol, 1.1 equiv)

Base: Potassium carbonate (

), anhydrous, finely ground (15.9 g, 115 mmol, 2.5 equiv)

Solvent: N,N-Dimethylformamide (DMF), anhydrous (100 mL)

Quench: 1N Hydrochloric acid (HCI)

Step-by-Step Methodology

e Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a
nitrogen inlet.

» Solvation: Charge the flask with 4-bromo-3-hydroxybenzoic acid and DMF. Stir until fully
dissolved.

o Deprotonation: Add the finely ground

in one portion. The suspension may turn slightly yellow (phenoxide formation). Stir at Room
Temperature (RT) for 15 minutes.

o Alkylation: Add Benzyl bromide dropwise via a syringe over 10 minutes to control the
exotherm.

e Reaction: Heat the mixture to 60°C and stir for 4—6 hours. Monitor via TLC (50%
EtOAc/Hexanes) or LC-MS. The starting material peak (
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2.1 min) should disappear.

o Note: Do not exceed 80°C to prevent esterification of the carboxylic acid (formation of
benzyl ester byproduct).

o Workup:
o Cool the reaction mixture to RT.
o Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring.
o Acidify carefully with 1N HCI until pH
3. A thick white precipitate will form.
« Isolation: Filter the solid via a Buchner funnel. Wash the cake with water (

mL) to remove residual DMF and inorganic salts.

 Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1] Dry in a vacuum oven at
45°C overnight.

 Yield: Expected yield is 85-92% (12.0-13.0 g).

Strategic Utility & Reactivity Profile

The power of 3-(benzyloxy)-4-bromobenzoic acid lies in its ability to serve as a divergent hub
in drug synthesis. It offers three chemically distinct handles that can be manipulated
independently.[2]

The "Orthogonal™ Triad
e Carboxylic Acid (

): Ready for amide coupling (EDC/HOBY) to attach solubilizing tails or pharmacophores.

e Aryl Bromide (

): Excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.
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¢ Benzyl Ether (

): A robust protecting group. It survives basic Suzuki conditions but can be removed via
hydrogenolysis (

) or Lewis acids (

) to reveal a phenol for late-stage modification.

Divergent Synthesis Workflow

3-(Benzyloxy)-4-bromobenzoic acid

Path A: Amide Coupling Path B: Suzuki Coupling Path C: Deprotection
(R-NH2, HATU) (Ar-B(OH)2, Pd(dppf)CI2) (H2, Pd/C or BBr3)

¥

Amide Intermediate Biaryl Scaffold 3-Hydroxy-4-bromobenzoic acid
(Retains Br & OBn) (Retains COOH & OBn) (Reveals Phenol)

Click to download full resolution via product page

Figure 2: Divergent reactivity profile allowing for modular drug design.

Quality Control & Characterization

To ensure the integrity of the intermediate before proceeding to costly metal-catalyzed steps,

the following criteria must be met:
¢ 1H NMR (DMSO-d6, 400 MHz):

o 13.1 (brs, 1H, -COOH)
o 7.30-7.50 (m, 5H, Benzyl aromatic)
o 5.25 (s, 2H,

)
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o Distinct splitting pattern for the central benzene ring: d (8.0 Hz), d (2.0 Hz), dd.

e HPLC Purity: >98.0% (AUC) at 254 nm.
o Water Content (Karl Fischer): <0.5% (Critical for subsequent anhydrous coupling reactions).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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